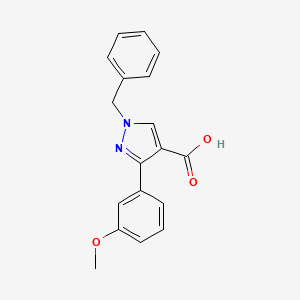

1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based small molecule characterized by a benzyl group at the N1 position, a 3-methoxyphenyl substituent at the C3 position, and a carboxylic acid moiety at C3. Its molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 308.33 g/mol (estimated from analogs in and ). The compound’s structure combines aromatic and heterocyclic components, making it a versatile scaffold for pharmaceutical and materials science research. Notably, the 3-methoxy group on the phenyl ring may enhance solubility and influence electronic properties, while the benzyl group contributes to lipophilicity and binding interactions .

Properties

IUPAC Name |

1-benzyl-3-(3-methoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-23-15-9-5-8-14(10-15)17-16(18(21)22)12-20(19-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPCQTXTFOCIHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331233 | |

| Record name | 1-benzyl-3-(3-methoxyphenyl)pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956505-11-6 | |

| Record name | 1-benzyl-3-(3-methoxyphenyl)pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Methoxyphenyl Substitution: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

Oxidation: Formation of benzyl ketones or aldehydes.

Reduction: Formation of benzyl alcohols or aldehydes.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study :

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, including this compound. The results demonstrated that this compound inhibited the proliferation of human cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Pesticide Development

The compound's structural features make it a candidate for developing new agrochemicals. Pyrazole derivatives are known for their efficacy as fungicides and herbicides.

Data Table : Comparison of Pyrazole Derivatives in Agricultural Use

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Pyrazole derivatives are widely studied for their tunable electronic and steric properties. Below, we compare 1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid with key analogs, focusing on substituent effects, bioactivity, and synthetic strategies.

Substituent Effects on Bioactivity

Key Observations:

- Analogous compounds with para-methoxy or dimethoxy substituents (e.g., ) show enhanced solubility and scaffold versatility .

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Chlorine and trifluoromethyl groups increase lipophilicity and metabolic stability. For example, the CF₃-substituted derivative in inhibits mTOR/p70S6K pathways in prostate cancer .

- Benzyl vs. Benzoyl at N1: The benzyl group (target compound) offers flexibility in hydrophobic interactions, while benzoyl derivatives () are associated with antioxidant activity due to aldehyde-mediated redox modulation .

Biological Activity

Overview

1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This compound exhibits potential as a pharmacophore in drug design, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H16N2O3

- Molecular Weight : 308.33 g/mol

- CAS Number : 956505-11-6

The compound features a benzyl group at position 1, a methoxyphenyl group at position 3, and a carboxylic acid group at position 4 of the pyrazole ring. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalytic activity. Additionally, it can modulate receptor activity, acting as either an agonist or antagonist, which influences downstream signaling pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance:

- Cell Line Studies : The compound has shown significant inhibition of microtubule assembly at concentrations around 20 µM, indicating its potential as a microtubule-destabilizing agent .

- Apoptosis Induction : In breast cancer MDA-MB-231 cells, the compound induced apoptosis at concentrations as low as 1 µM, enhancing caspase-3 activity significantly at higher concentrations (10 µM) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10.0 | Apoptosis induction |

| HepG2 | Varies | Antiproliferative effect |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, showing potential in inhibiting inflammatory pathways. It may act by modulating cytokine production and reducing inflammatory cell infiltration in tissues .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Microtubule Destabilization : A study demonstrated that derivatives based on the pyrazole scaffold could effectively destabilize microtubules, which is critical in cancer cell proliferation .

- Caspase Activity Enhancement : The enhancement of caspase activity in cancer cells suggests that this compound can trigger programmed cell death mechanisms, making it a candidate for further development as an anticancer agent .

- In vivo Studies : Preliminary in vivo studies have indicated that pyrazole derivatives can inhibit tumor growth in various cancer models, reinforcing their potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation and functionalization steps. A common approach starts with the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent cyclization with phenylhydrazine derivatives yields the pyrazole core. For the target compound, nucleophilic substitution with 3-methoxyphenol and benzyl chloride can introduce the aryl and benzyl groups. Basic hydrolysis of the ester intermediate (e.g., using NaOH or KOH) produces the carboxylic acid .

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

- IR Spectroscopy : Confirms the presence of carboxylic acid (-COOH, ~2500-3300 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and benzyl/methoxy substituents. ¹³C NMR verifies the carbonyl carbon (~165–170 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ for C₁₈H₁₆N₂O₃: 316.12) .

Q. What safety protocols are essential when handling this compound?

While specific toxicity data may be limited, general precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Storage : Keep in a cool, dry place (-20°C for long-term stability) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Catalyst Screening : Use K₂CO₃ or Cs₂CO₃ to enhance nucleophilic substitution efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Temperature Control : Cyclization at 80–100°C minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. How can computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations analyze:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyrazole ring .

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity in substitution or cycloaddition reactions .

- Thermodynamic Stability : Compare tautomeric forms (e.g., N1 vs. N2 substitution) to guide synthetic routes .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., anti-cancer vs. no activity) may arise from:

- Assay Variability : Standardize cell lines (e.g., PC3 for prostate cancer) and dose ranges (IC₅₀ values) .

- Structural Analogues : Test derivatives (e.g., trifluoromethyl or chloro substituents) to identify pharmacophores .

- Mechanistic Studies : Use autophagy inhibitors (e.g., chloroquine) or mTOR pathway assays to validate targets .

Q. What methodologies validate the compound’s stability under varying pH and temperature?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for thermal stability) .

- pH-Solubility Profiles : Measure solubility in buffers (pH 1–12) to assess formulation feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.